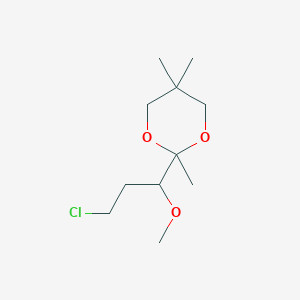
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C10H19ClO3. It is a derivative of dioxane, characterized by the presence of a chloro and methoxy group attached to a propyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 3-chloro-1-methoxypropan-2-ol with 2,5,5-trimethyl-1,3-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the chloro group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
科学研究应用
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s bioactivity .
相似化合物的比较
Similar Compounds
3-Chloro-1-methoxy-2-propanol: A structurally related compound with similar reactivity.
2,5,5-Trimethyl-1,3-dioxane: The parent compound without the chloro and methoxy substituents.
Uniqueness
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
CAS 编号 |
875429-47-3 |
|---|---|
分子式 |
C11H21ClO3 |
分子量 |
236.73 g/mol |
IUPAC 名称 |
2-(3-chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H21ClO3/c1-10(2)7-14-11(3,15-8-10)9(13-4)5-6-12/h9H,5-8H2,1-4H3 |
InChI 键 |
NWJKCRMADSBXTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(C)C(CCCl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)
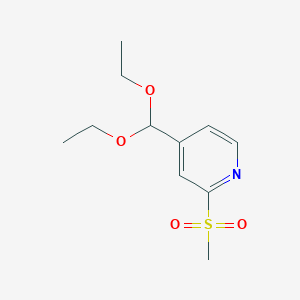
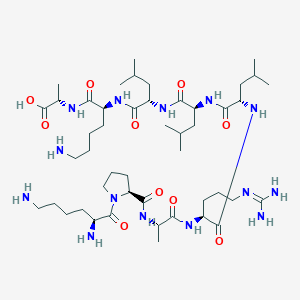
![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
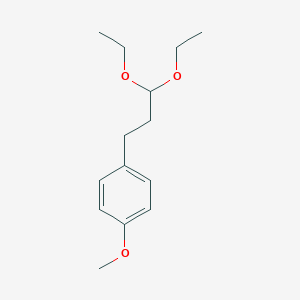

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
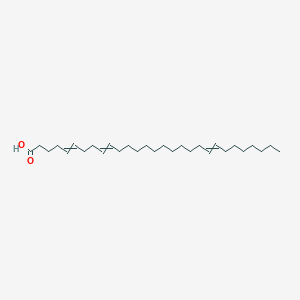
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
